N'-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide
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Overview
Description
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple bromine atoms and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide typically involves the condensation of 3-bromoacetophenone with 2,4-dibromo-6-methoxyphenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The presence of bromine atoms and the methoxy group contribute to its reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N’-[(1E)-1-(2-chlorophenyl)ethylidene]-2-(2,4-dichloro-6-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(1E)-1-(3-bromophenyl)ethylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide is unique due to the specific arrangement of bromine atoms and the methoxy group, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H15Br3N2O3 |
---|---|
Molecular Weight |
535.0 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-(2,4-dibromo-6-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C17H15Br3N2O3/c1-10(11-4-3-5-12(18)6-11)21-22-16(23)9-25-17-14(20)7-13(19)8-15(17)24-2/h3-8H,9H2,1-2H3,(H,22,23)/b21-10+ |
InChI Key |
YHBOXIOOQNDAKI-UFFVCSGVSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)COC1=C(C=C(C=C1Br)Br)OC)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)COC1=C(C=C(C=C1Br)Br)OC)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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